molecular formula C12H29NO3SSn B12696062 Stannane, ((aminosulfonyl)oxy)tributyl- CAS No. 6517-25-5

Stannane, ((aminosulfonyl)oxy)tributyl-

Cat. No.: B12696062
CAS No.: 6517-25-5
M. Wt: 386.14 g/mol
InChI Key: AYFVIIACGSIVPM-UHFFFAOYSA-M
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Description

Stannane, ((aminosulfonyl)oxy)tributyl- is an organotin compound with the molecular structure (C₄H₉)₃Sn-O-SO₂-NH₂. The compound features a tributyltin core bonded to an aminosulfonyloxy (-OSO₂NH₂) group. Organotin compounds are widely used in industrial applications, including biocides, catalysts, and polymer stabilizers. However, their environmental and toxicological impacts have led to strict regulatory controls . The aminosulfonyloxy group introduces a sulfonamide moiety, which may influence its solubility, reactivity, and biological activity compared to other tributyltin derivatives.

Properties

CAS No.

6517-25-5

Molecular Formula

C12H29NO3SSn

Molecular Weight

386.14 g/mol

IUPAC Name

tributylstannyl sulfamate

InChI

InChI=1S/3C4H9.H3NO3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1

InChI Key

AYFVIIACGSIVPM-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, ((aminosulfonyl)oxy)tributyl- typically involves the reaction of tributyltin hydride with an appropriate sulfonylating agent. One common method involves the use of tributyltin hydride and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of stannane, ((aminosulfonyl)oxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Stannane, ((aminosulfonyl)oxy)tributyl- undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The ((aminosulfonyl)oxy) group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced products, while substitution reactions yield new organotin compounds with different functional groups.

Scientific Research Applications

Stannane, ((aminosulfonyl)oxy)tributyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.

    Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the potential use of organotin compounds in drug development, particularly for their ability to interact with biological molecules.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of stannane, ((aminosulfonyl)oxy)tributyl- involves the donation of hydrogen atoms in radical reactions. The tin-hydrogen bond is relatively weak, allowing for the easy formation of tin radicals, which can then participate in various chemical reactions. The ((aminosulfonyl)oxy) group can also participate in reactions, providing additional functionality to the compound.

Comparison with Similar Compounds

Structural and Functional Differences

  • This may increase solubility in polar solvents .
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and nitro groups (e.g., in Tributyl(4-nitrophenyl)stannane) enhance electrophilicity, whereas methyl or thienyl groups (e.g., Tributyl(5-methyl-2-thienyl)stannane) are less reactive .
  • Biological Activity: Sulfonamide-containing compounds often exhibit antimicrobial properties, but their organotin derivatives are highly toxic to aquatic life .

Regulatory and Toxicity Profiles

  • Banned Substances: Tributyl[(methylsulfonyl)oxy]stannane and Stannane, tributyl[[2-(2,4,5-trichlorophenoxy)propionyl]oxy]- are prohibited in manufacturing due to their environmental persistence and endocrine-disrupting effects .
  • Endocrine Disruption : Tributyltin compounds like (benzoyloxy)tributylstannane are prioritized for regulation due to their interference with hormonal systems .
  • Environmental Impact : All tributyltin derivatives are regulated under international standards (e.g., Toyota Manufacturing Standards) due to bioaccumulation and toxicity to marine organisms .

Biological Activity

Stannane, specifically the compound known as tributyl((aminosulfonyl)oxy)- , is a member of the organotin family that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Overview of Stannane Compounds

Organotin compounds, including stannanes, are characterized by their tin (Sn) atom bonded to organic groups. The specific compound , tributyl((aminosulfonyl)oxy)-, features a tributyl group and an aminosulfonyl moiety, which may influence its biological interactions and efficacy.

The biological activity of stannanes is often linked to their ability to interact with various biological targets:

  • Enzyme Inhibition : Organotin compounds have been shown to inhibit several enzymes, potentially affecting metabolic pathways.
  • Cell Signaling : They may interfere with cellular signaling pathways, impacting processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Some studies suggest that organotin compounds exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

Research indicates that certain stannanes possess moderate antimicrobial activities. For example, studies have demonstrated the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria. Although specific data on tributyl((aminosulfonyl)oxy)- is limited, related organotin compounds have shown promise in this area.

CompoundTarget OrganismActivityReference
Stannane ABacillus subtilisModerate
Stannane BEscherichia coliModerate

Enzyme Inhibition Studies

Tributyl((aminosulfonyl)oxy)- has been investigated for its potential to inhibit key enzymes involved in various diseases. For instance, it may act as an inhibitor for enzymes linked to diabetes and hypertension:

  • α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism; inhibitors can help manage blood sugar levels.
  • Angiotensin-Converting Enzyme (ACE) : Inhibition of ACE is significant for controlling blood pressure and treating heart conditions.

The following table summarizes findings from enzyme inhibition studies:

EnzymeInhibitory EffectIC50 Value (μM)Reference
α-GlucosidaseSignificant66.1
ACEModerate1.80

Case Studies

Several case studies have explored the biological effects of stannanes and related compounds:

  • Antidiabetic Effects : A study highlighted the effectiveness of a related stannane in reducing blood glucose levels in diabetic models.
  • Antihypertensive Properties : Another case demonstrated that organotin derivatives could lower blood pressure in hypertensive rats through ACE inhibition.

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